molecular formula C9H20Cl2N2 B2626830 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride CAS No. 2580186-67-8

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride

Cat. No.: B2626830
CAS No.: 2580186-67-8
M. Wt: 227.17
InChI Key: CMTJVPNNHOBMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride is a bicyclic amine derivative with a partially saturated indolizine core. The dihydrochloride salt form enhances solubility and stability, typical for pharmaceutical intermediates or research compounds.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTJVPNNHOBMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable alkylating agents, followed by reduction and cyclization steps. For example, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like selenium dioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Selenium dioxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated derivatives.

Scientific Research Applications

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, indolizine derivatives are known to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and induce cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic amines and their derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural Comparison

Compound Name Core Structure Substituents/Salt Form Key Features
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride Indolizine (hexahydro) Methanamine, dihydrochloride Bicyclic amine with saturated rings
GYKI 52466 hydrochloride 1,3-Dioxolo-benzodiazepine Aniline, monohydrochloride Benzodiazepine derivative with fused dioxole ring
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride Imidazo[1,5-a]pyridine Amine, dihydrochloride Tricyclic amine with imidazole and pyridine fusion
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride Imidazo[1,2-a]pyridine Fluoro, methyl, monohydrochloride Halogenated imidazo-pyridine derivative
2,3,5,6,7,8-Hexahydroindolizine Indolizine (hexahydro) None (base compound) Unsaturated bicyclic amine

Table 2: Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Salt Form) Primary Use
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride C₉H₁₈Cl₂N₂ (inferred) ~225.1 (calculated) High (dihydrochloride) Research/Pharmaceutical intermediate
GYKI 52466 hydrochloride C₁₇H₁₆ClN₃O₂ 337.8 Moderate Neuropharmacology (AMPA receptor antagonist)
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride C₇H₁₃Cl₂N₃ 210.1 High Research compound
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride C₈H₉ClFN₃ 201.6 Moderate Drug discovery (kinase inhibition studies)
2,3,5,6,7,8-Hexahydroindolizine C₈H₁₃N 123.2 Low (base form) Synthetic intermediate

Biological Activity

2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride
  • Molecular Formula : C9H16Cl2N
  • Molecular Weight : 203.14 g/mol
  • CAS Number : 117272748

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Pharmacological Effects

  • Neuropharmacology :
    • The compound exhibits properties that may influence neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
  • Antioxidant Activity :
    • Research indicates that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have demonstrated that 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance:
      • A549 (lung cancer) : IC50 values suggest significant inhibition of cell proliferation.
      • MCF-7 (breast cancer) : Demonstrated apoptosis induction through mitochondrial pathways.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Apoptotic Pathways :
    • Induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Response Modulation :
    • The compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in inflammatory conditions.
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound has antimicrobial activity against various bacterial strains, indicating a broader therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride:

StudyFindings
Study A (2024)Demonstrated significant cytotoxicity against A549 cells with an IC50 of 25 µM.
Study B (2023)Showed antioxidant activity comparable to established antioxidants like vitamin C.
Study C (2024)Reported antimicrobial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.